Cedrene

Übersicht

Beschreibung

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . Cedrene is used in the fragrance industry for perfumes, essential oils, soaps, and other personal care products . It has potential therapeutic uses due to its anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .

Synthesis Analysis

The synthesis of Cedrene has been achieved through various approaches over the years . One notable method is the alkene–arene meta-photocycloaddition reaction, which was brought to attention by Wender and Howbert’s synthesis of α-cedrene in 1981 . Other methods include Corey’s spiro-ring system approach and Anderson’s biogenetic-type cyclization .Molecular Structure Analysis

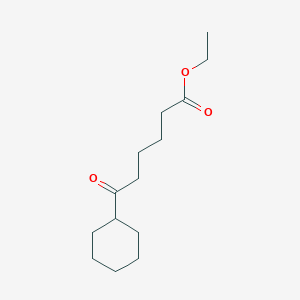

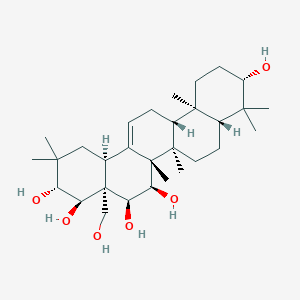

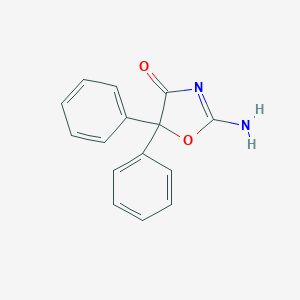

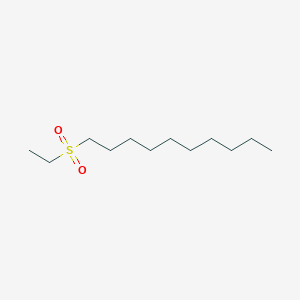

Cedrene has a complex tricyclic structure with three cyclohexane rings . This structure contributes to its stability and the unique scent it imparts to cedarwood oil . It is a hydrocarbon, composed only of carbon and hydrogen atoms, making it non-polar and insoluble in water but soluble in organic solvents and oils .Chemical Reactions Analysis

Cedrene undergoes various chemical reactions. For instance, the ozonolysis of α-cedrene has been studied extensively . Other reactions include the alkene–arene meta-photocycloaddition reaction and the formation of a six-membered ring system via free radical cyclization .Physical And Chemical Properties Analysis

Cedrene has a chemical formula of C15H24 . It is less dense than water with a density of 0.932g/mL, causing it to float atop water if dropped into it . It has a boiling point of 262.00℃ at 760.0 mmHg . Being a hydrophobic compound, it is insoluble in water but soluble in alcohol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Quantification in Biological Systems

- A GC-MS/MS method was developed for the quantification of α-cedrene in rat plasma, marking its first use in pharmacokinetic studies. This method proved crucial for studying the distribution and metabolism of α-cedrene in biological systems, especially in the context of its potential medicinal applications (Hong et al., 2013).

Synthesis and Chemical Transformation

- The synthesis of α-cedrene has been achieved through methods like the intramolecular Khand annulation, which highlights the compound's chemical versatility and potential for various applications (Kerr et al., 2001).

- Rhodococcus strains have been used for the allylic oxidation of α-cedrene, converting it into sec-cedrenol and α-curcumene, demonstrating its microbial conversion potential (Takigawa et al., 1993).

Potential in Obesity Treatment and Muscle Strength Enhancement

- Studies have explored α-cedrene as a potential anti-obesity drug, examining its absorption, metabolism, and pharmacokinetics in rats. These findings are significant in assessing α-cedrene's therapeutic potential (Kim et al., 2015).

- The compound has been shown to increase skeletal muscle mass and strength, offering promising avenues for treating muscle atrophy and related conditions (Tong et al., 2018).

Interaction with Cytochrome P450 Enzymes

- Cedrene exhibits potent inhibitory effects on certain human cytochrome P450 enzymes, which is crucial for understanding its potential drug interactions and metabolic pathways (Jeong et al., 2014).

Plant Growth Regulation

- Cedrene, identified in volatile compounds from Trichoderma guizhouense, can modulate plant root development. This insight opens possibilities for its use in agriculture and understanding plant-microorganism interactions (Li et al., 2021).

Safety And Hazards

Cedrene may be fatal if swallowed and enters airways . It causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Special precautions are necessary when handling Cedrene, including avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

Zukünftige Richtungen

Recent studies have investigated the preventive benefits of Cedrene on obesity and obesity-related metabolic syndrome caused by a high-fat diet . The results highlight a potent preventive effect of Cedrene on high-fat diet-induced obesity and related metabolic syndrome, suggesting that Cedrene could be a promising dietary component for obesity intervention .

Eigenschaften

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cedrene | |

CAS RN |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)